molecular formula C19H20IN3O2 B14587318 1,3,3-Trimethyl-2-[2-(4-nitroanilino)ethenyl]-3H-indol-1-ium iodide CAS No. 61327-98-8

1,3,3-Trimethyl-2-[2-(4-nitroanilino)ethenyl]-3H-indol-1-ium iodide

Cat. No.: B14587318
CAS No.: 61327-98-8
M. Wt: 449.3 g/mol
InChI Key: RHGAQLUJCWXIKB-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-2-[2-(4-nitroanilino)ethenyl]-3H-indol-1-ium iodide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an indolium core, substituted with a nitroanilino group and multiple methyl groups, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-2-[2-(4-nitroanilino)ethenyl]-3H-indol-1-ium iodide typically involves a multi-step process. One common method includes the condensation of 1,3,3-trimethylindolenine with 4-nitroaniline in the presence of an appropriate catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and maintain product consistency.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-2-[2-(4-nitroanilino)ethenyl]-3H-indol-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.

    Substitution: The indolium core allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the indolium core.

Scientific Research Applications

1,3,3-Trimethyl-2-[2-(4-nitroanilino)ethenyl]-3H-indol-1-ium iodide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool in imaging techniques.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific optical properties.

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-2-[2-(4-nitroanilino)ethenyl]-3H-indol-1-ium iodide involves its interaction with molecular targets and pathways. The nitroanilino group can participate in redox reactions, influencing cellular processes. The indolium core may interact with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,3-Tetramethyl-3H-indolium iodide: Similar structure but lacks the nitroanilino group.

    1,3,3-Trimethyl-2-[2-(4-aminophenyl)ethenyl]-3H-indol-1-ium iodide: Similar structure with an amino group instead of a nitro group.

Uniqueness

1,3,3-Trimethyl-2-[2-(4-nitroanilino)ethenyl]-3H-indol-1-ium iodide is unique due to the presence of the nitroanilino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

61327-98-8

Molecular Formula

C19H20IN3O2

Molecular Weight

449.3 g/mol

IUPAC Name

4-nitro-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;iodide

InChI

InChI=1S/C19H19N3O2.HI/c1-19(2)16-6-4-5-7-17(16)21(3)18(19)12-13-20-14-8-10-15(11-9-14)22(23)24;/h4-13H,1-3H3;1H

InChI Key

RHGAQLUJCWXIKB-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CNC3=CC=C(C=C3)[N+](=O)[O-])C)C.[I-]

Origin of Product

United States

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